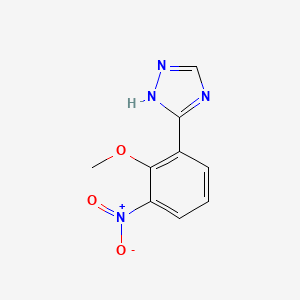
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride: is a chemical compound with significant applications in various scientific fields. It is a derivative of proline, an amino acid, and is often used in research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-amino-1-methyl-L-proline. This process can be carried out using methanol in the presence of an acid catalyst. The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions:
Oxidation: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its proline derivative structure makes it useful in understanding protein folding and stability.
Medicine: The compound has potential applications in drug development, particularly in designing proline-based pharmaceuticals. It is also used in the synthesis of peptide-based drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The compound’s proline derivative structure allows it to mimic natural amino acids, making it useful in studying protein-related processes.
相似化合物的比较
- Methyl (4R)-4-hydroxy-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-methyl-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-ethyl-1-methyl-L-prolinate dihydrochloride
Uniqueness: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other proline derivatives that may have different substituents, such as hydroxyl or methyl groups.
属性
CAS 编号 |
1609388-59-1 |
|---|---|
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC 名称 |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI 键 |
XZEZSMRDPNRZNI-IBTYICNHSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
手性 SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)N.Cl |
规范 SMILES |
CN1CC(CC1C(=O)OC)N.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)




![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)


